molecular formula C14H12BrNO2 B1269415 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 37509-14-1

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No. B1269415
CAS RN: 37509-14-1
M. Wt: 306.15 g/mol
InChI Key: INXRKMNRRUIKBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acridine derivatives, including those related to 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, often involves the Pfitzinger reaction. This reaction is pivotal in obtaining new 1,3-dihydroxyacridine-9-carboxylic acids from precursors like methylphloroglucinol. Subsequent reactions, such as bromination and azo-coupling, further modify these compounds. The use of computer simulations aids in predicting the pharmacokinetic and toxic properties of these synthesized compounds (Melyshenkova, Kuznetsov, Ruchkina, & Kobrakov, 2018).

Scientific Research Applications

  • Cancer Treatment

    • Field : Medical Science
    • Application : Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer .
    • Method : The mode of action of acridine is principally responsible for DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes .
    • Results : It is critical to investigate how acridine derivatives function in cancer treatment. Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .
  • Alzheimer’s Disease Treatment

    • Field : Neurology
    • Application : Acridine derivatives have been used in the treatment of Alzheimer’s disease .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes obtained from this application are not specified in the source .
  • Bacterial and Protozoal Infections Treatment

    • Field : Microbiology
    • Application : Acridine derivatives have been used in the treatment of bacterial and protozoal infections .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes obtained from this application are not specified in the source .
  • Pigments and Dyestuffs

    • Field : Chemical Industry
    • Application : Acridine derivatives were initially used as pigments and dyestuffs .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes obtained from this application are not specified in the source .
  • Organoelectronics, Photophysics, Material Sciences

    • Field : Material Science
    • Application : Acridine derivatives have found widespread use in organoelectronics, photophysics, material sciences .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes obtained from this application are not specified in the source .
  • Modification Surface of Nanoparticles and Nanostructures

    • Field : Nanotechnology
    • Application : Carboxylic acids, including acridine derivatives, can be used for the modification surface of nanoparticles and nanostructures .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes obtained from this application are not specified in the source .
  • Antiproliferative Activities

    • Field : Medical Science
    • Application : Some acridine derivatives have shown antiproliferative activities against certain types of cells .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes obtained from this application are not specified in the source .
  • Synthetic or Natural Polymers

    • Field : Polymer Chemistry
    • Application : Carboxylic acids, including acridine derivatives, can be used in the synthesis of synthetic or natural polymers .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes obtained from this application are not specified in the source .
  • Modification Surface of Carbon Nanotubes and Graphene

    • Field : Nanotechnology
    • Application : Carboxylic acids, including acridine derivatives, can be used for the modification surface of nanostructures such as carbon nanotubes and graphene .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes obtained from this application are not specified in the source .

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXRKMNRRUIKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351807
Record name 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid

CAS RN

37509-14-1
Record name 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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